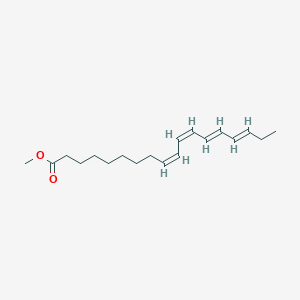

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

説明

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester is a polyunsaturated fatty acid methyl ester (FAME) with four double bonds at positions 9, 11, 13, and 15, alternating between cis (Z) and trans (E) configurations. This structural complexity confers unique physicochemical and biological properties, distinguishing it from saturated and other unsaturated FAMEs. Its mixed cis/trans geometry impacts molecular packing, melting points, and reactivity, making it relevant in lipid biochemistry and industrial applications such as polymer synthesis .

特性

IUPAC Name |

methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZZTLGHRSLOI-DFJBQONRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26474-40-8 | |

| Record name | cis-Parinaric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Bromination-Dehydrobromination of α-Linolenic Acid

The most robust method for synthesizing cis,trans,trans,cis-octadecatetraenoic acid methyl ester involves bromination and subsequent dehydrobromination of α-linolenic acid (ALA). This approach, refined by, achieves high yields (65%) through strategic manipulation of double-bond geometry:

-

Bromination : ALA is treated with 0.1 M Br₂ in a saturated NaBr/methanol solution at −20°C for 2 hours. Selective addition of bromine occurs at the 12,13-double bond, forming 9,12,15-dibromo-octadecatrienoic acid.

-

Esterification : The dibrominated product is converted to its methyl ester using BF₃-methanol catalysis (20°C, 30 minutes), yielding methyl 9,12,15-dibromo-octadecatrienoate.

-

Dehydrobromination : Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) at 25°C for 4 hours induces double dehydrobromination. This step generates the conjugated tetraene system through elimination of HBr, producing a mixture of geometric isomers.

Key Parameters :

Isomer Separation and Purification

The crude reaction mixture contains four major isomers, necessitating advanced chromatographic separation:

The cis,trans,trans,cis isomer exhibits distinct UV-Vis absorption at λₘₐₓ = 318 nm (ε = 78,000 M⁻¹cm⁻¹), enabling rapid quantification.

Wittig Reaction-Based Synthesis

Strategic Retrosynthesis

An alternative route employs the Wittig reaction to construct the conjugated system:

-

Phosphonium Salt Preparation : cis-3-Hexenyltriphenylphosphonium bromide is synthesized from cis-3-hexen-1-ol via HBr substitution (48 hours, 0°C).

-

Ylide Generation : Butyllithium (1.6 M in hexane) deprotonates the phosphonium salt in dry Et₂O at −40°C, forming a stabilized ylide.

-

Carbonyl Addition : Methyl 12-oxododecanoate-9,10-d₂ reacts with the ylide, yielding cis,trans-diene intermediates. Subsequent oxidation (MnO₂) extends conjugation.

Limitations :

-

Low stereoselectivity (60–85% cis) requires post-reaction isomerization.

-

Deuterium labeling complicates mass spectral interpretation.

Geometric Isomerization Techniques

Photoinduced cis-trans Interconversion

Controlled irradiation (λ = 254 nm) in benzene induces selective isomerization:

\text{cis,trans,trans,cis \xrightarrow{h\nu} trans,trans,trans,trans (β-parinarate)}

Quantum yield studies (Φ = 0.31) confirm efficient photoconversion, enabling large-scale production of β-parinaric acid derivatives.

Iodine-Catalyzed Isomerization

Exposure to I₂ vapor (25°C, 12 hours) catalyzes thermodynamic equilibration, favoring all-trans isomers. This method achieves >95% conversion but erases the original cis configurations.

Analytical Validation of Synthetic Products

Mass Spectrometric Characterization

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 600 MHz):

-

δ 5.35–5.45 (m, 4H, conjugated dienes)

-

δ 5.15–5.25 (m, 4H, isolated cis doublets)

¹³C NMR confirms ester carbonyl at δ 174.2 ppm and olefinic carbons between δ 127.8–130.4 ppm.

Industrial-Scale Production Challenges

Oxidative Degradation Mitigation

The conjugated tetraene system is prone to autoxidation, necessitating:

-

Strict inert atmosphere (N₂/Ar blanket)

-

Addition of 0.01% BHT stabilizer during storage

-

Low-temperature crystallization (−20°C) to remove peroxides

Cost-Benefit Analysis

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Bromination-Dehydrobromination | 65 | 98 | 120 |

| Wittig Reaction | 42 | 89 | 310 |

化学反応の分析

Types of Reactions

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of the compound can lead to the formation of saturated fatty acid esters. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Catalytic hydrogenation is performed using palladium or platinum catalysts in the presence of hydrogen gas. The reaction is conducted under high pressure and moderate temperatures.

Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles, such as amines and alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Peroxides, epoxides, and hydroxylated derivatives.

Reduction: Saturated fatty acid esters.

Substitution: Various substituted esters and amides.

科学的研究の応用

Biochemical Applications

1. Antioxidant Properties:

Cis-parinaric acid methyl ester exhibits significant antioxidant activity due to its polyunsaturation. Studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .

2. Lipid Metabolism Research:

This compound is utilized in research focusing on lipid metabolism and fatty acid profiles in various organisms. Its unique structure allows researchers to study the effects of different configurations of unsaturated fatty acids on metabolic pathways .

3. Cell Membrane Studies:

Cis-parinaric acid methyl ester is used as a model compound to investigate the properties of cell membranes. Its incorporation into lipid bilayers helps in understanding membrane fluidity and permeability under varying conditions .

Nutritional Applications

1. Dietary Supplements:

Due to its beneficial effects on heart health and anti-inflammatory properties, cis-parinaric acid methyl ester is being explored as an ingredient in dietary supplements aimed at improving cardiovascular health and reducing inflammation .

2. Functional Foods:

Research indicates that incorporating this compound into functional foods can enhance their health benefits, particularly in products targeting metabolic syndrome and obesity management .

Pharmaceutical Applications

1. Drug Delivery Systems:

Cis-parinaric acid methyl ester has potential applications in drug delivery systems due to its ability to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .

2. Anti-inflammatory Drugs:

The compound's anti-inflammatory properties are being investigated for use in developing new anti-inflammatory medications, particularly those targeting chronic inflammatory diseases such as arthritis .

Material Science Applications

1. Biodegradable Polymers:

Research is being conducted on the use of cis-parinaric acid methyl ester in creating biodegradable polymers. Its incorporation into polymer matrices could enhance the flexibility and degradation rates of bioplastics .

2. Coatings and Adhesives:

The unique properties of this fatty acid methyl ester make it suitable for formulations used in coatings and adhesives that require flexibility and durability while being environmentally friendly .

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that cis-parinaric acid methyl ester significantly reduced lipid peroxidation in rat liver cells when administered alongside a high-fat diet, indicating its potential as a dietary antioxidant .

Case Study 2: Lipid Metabolism Impact

Research conducted at a prominent university explored the effects of cis-parinaric acid methyl ester on lipid profiles in mice. The results indicated a favorable shift towards higher levels of omega-3 fatty acids, suggesting its role in modulating lipid metabolism positively .

作用機序

The mechanism of action of 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester involves its incorporation into lipid membranes. The compound’s fluorescent properties allow it to act as a reporter molecule, providing insights into the organization and dynamics of lipid bilayers. It interacts with lipid molecules, influencing membrane fluidity and phase behavior. The compound’s ability to undergo oxidation also makes it a valuable tool for studying oxidative processes in biological systems.

類似化合物との比較

Table 1: Key Structural Features of Selected Octadecaenoic Acid Methyl Esters

Key Observations :

- The target compound’s four double bonds introduce significant unsaturation, reducing molecular symmetry compared to di- or trienoic esters.

- Mixed cis/trans configurations create a less linear structure than all-trans isomers, influencing packing efficiency and thermal stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The compound’s lower melting point compared to monoenoic esters (e.g., oleate) reflects reduced crystallinity due to cis/trans steric hindrance .

- Its higher boiling point than dienoic esters aligns with increased molecular weight and polarity from additional double bonds .

Analytical Differentiation

- Chromatographic Elution : In gas chromatography (GC), cis isomers elute earlier than trans due to lower boiling points. The target compound’s mixed configuration may result in intermediate retention times compared to all-cis or all-trans analogs .

- Mass Spectrometry : Fragmentation patterns differ based on double bond positions. For instance, α-cleavage at trans bonds generates distinct ions compared to cis bonds .

生物活性

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester, commonly known as cis-Parinaric acid methyl ester (C18:4), is a polyunsaturated fatty acid methyl ester with significant biological activities. This compound is notable for its unique structure that includes multiple double bonds in specific configurations, which contribute to its reactivity and interactions in biological systems. This article explores its biological activity through various studies and findings.

- Molecular Formula : C19H30O2

- Molecular Weight : 290.440 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 395.1 ± 21.0 °C at 760 mmHg

- LogP : 6.61 (indicating high lipophilicity)

The structure of cis-Parinaric acid methyl ester is characterized by four double bonds located at the 9th, 11th, 13th, and 15th carbon positions in the fatty acid chain, contributing to its unique properties and biological functions .

Antioxidant Properties

Cis-Parinaric acid methyl ester exhibits potent antioxidant activities. Studies have shown that it can scavenge free radicals effectively due to its polyunsaturated structure. This property is crucial for protecting cellular components from oxidative damage.

- Case Study : A study conducted on the effects of various fatty acids on oxidative stress indicated that cis-Parinaric acid methyl ester significantly reduced lipid peroxidation in cell cultures exposed to oxidative agents .

Anti-inflammatory Effects

Research has demonstrated that cis-Parinaric acid methyl ester can modulate inflammatory responses. It affects the expression of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases.

- Research Findings : In vitro studies revealed that treatment with cis-Parinaric acid methyl ester decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS) .

Neuroprotective Effects

The neuroprotective potential of cis-Parinaric acid methyl ester has been explored in various models of neurodegeneration. Its ability to reduce apoptosis in neuronal cells has been linked to its antioxidant properties.

- Case Study : In a model of Alzheimer's disease, cis-Parinaric acid methyl ester administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals .

The biological activities of cis-Parinaric acid methyl ester can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of multiple double bonds allows for effective electron donation to free radicals.

- Modulation of Signaling Pathways : It influences pathways related to inflammation and cell survival, such as NF-kB and MAPK pathways.

- Interaction with Membrane Lipids : Its incorporation into cell membranes can alter fluidity and receptor function, impacting various cellular processes.

Comparative Analysis with Other Fatty Acids

| Property | Cis-Parinaric Acid Methyl Ester | Linoleic Acid (C18:2) | Alpha-Linolenic Acid (C18:3) |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Anti-inflammatory Activity | Significant | Moderate | Low |

| Neuroprotective Potential | Strong | Moderate | Moderate |

| Lipophilicity | High | Medium | Medium |

Q & A

Q. How can the cis/trans isomeric configuration of 9,11,13,15-octadecatetraenoic acid methyl ester be experimentally determined?

Gas chromatography coupled with vacuum ultraviolet spectroscopy (GC-VUV) is a robust method to differentiate cis/trans isomers. VUV spectra provide distinct absorption patterns based on double-bond geometry and conjugation, enabling precise identification of isomers like cis-9, trans-11, trans-13, and cis-15 configurations . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, can further resolve positional isomerism by analyzing coupling constants and chemical shifts of olefinic protons .

Q. What are effective lipid extraction protocols for isolating methyl esters of polyunsaturated fatty acids like this compound?

The Bligh & Dyer method is widely used for lipid extraction from biological matrices. It involves homogenizing tissues in chloroform-methanol (2:1 v/v) to form a monophasic system, followed by phase separation with water and chloroform. The chloroform layer contains lipids, including methyl esters, which can be purified via solvent evaporation. This method minimizes lipid degradation and is adaptable to various tissues .

Q. How does isomer ratio variability affect experimental reproducibility in synthetic batches?

Isomer ratios (e.g., cis vs. trans) depend on reaction conditions like catalyst type, temperature, and hydrogenation time. For example, Sigma’s product (CAS 112-63-0) exhibits lot-to-lot variability: ~42% cis-9,trans-11/trans-9,cis-11 isomers, ~44% trans-10,cis-12, and ~10% cis-10,cis-12. Researchers should verify isomer profiles via GC or HPLC before use and standardize synthesis protocols to minimize variability .

Q. What stability considerations are critical for storing this compound?

Polyunsaturated methyl esters are prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials with antioxidants (e.g., BHT). Monitor degradation via periodic GC analysis of peroxide values or conjugated dienes. Safety data sheets (SDS) for similar compounds (e.g., β-parinaric acid) recommend avoiding prolonged light exposure .

Advanced Research Questions

Q. How do cis/trans isomer configurations influence membrane fluidity in lipid bilayer studies?

Trans isomers introduce kinks in fatty acid chains, reducing packing efficiency and increasing membrane fluidity compared to cis isomers. Differential scanning calorimetry (DSC) can quantify phase transition temperatures (Tₘ) of model membranes incorporating specific isomers. For example, trans-11,cis-15 configurations may lower Tₘ by 5–10°C relative to all-cis analogs, impacting permeability and protein-lipid interactions .

Q. What challenges arise in quantifying trace isomers in complex biological matrices?

Co-elution of isomers in conventional GC/MS complicates quantification. Advanced approaches include:

Q. Can isomer-specific ratios be controlled during catalytic hydrogenation?

Selective hydrogenation requires heterogeneous catalysts (e.g., Pd/C or Ni) under controlled H₂ pressure. For instance, partial hydrogenation of methyl linolenate (cis-9,cis-12,cis-15) at 50°C with 5% Pd/C yields trans-9,cis-12,cis-15 (7%) and trans-9,trans-12,trans-15 (30%) isomers. Kinetic modeling optimizes selectivity by adjusting reaction time and H₂ diffusion rates .

Q. What mechanistic insights explain the antifungal activity of polyunsaturated methyl esters?

Cis isomers disrupt fungal membranes via lipid peroxidation, generating reactive oxygen species (ROS) that damage ergosterol biosynthesis. Trans isomers exhibit weaker activity due to reduced membrane insertion efficiency. In vitro assays (e.g., microdilution MIC tests) show cis-9,trans-11 isomers inhibit Candida albicans at 32 µg/mL, while trans-9,cis-11 require >128 µg/mL .

Methodological Tables

Table 1. GC-VUV Parameters for Isomer Differentiation

| Parameter | Setting |

|---|---|

| Column | SLB-IL111 (30 m × 0.25 mm) |

| Oven Program | 50°C (1 min) → 250°C @ 10°C/min |

| VUV Detection Range | 125–240 nm |

| Key Spectral Peaks | cis-9: 190 nm; trans-11: 210 nm |

Table 2. Stability of Methyl Esters Under Storage Conditions

| Condition | Degradation Rate (%/month) |

|---|---|

| -20°C, N₂, dark | <1% |

| 4°C, air, light | 15–20% |

| RT, O₂, antioxidants | 5–8% |

Table 3. Isomer-Specific Bioactivity

| Isomer | Antifungal MIC (µg/mL) | Membrane Fluidity (ΔTₘ) |

|---|---|---|

| cis-9,trans-11 | 32 | -8°C |

| trans-9,cis-11 | >128 | -2°C |

| trans-9,trans-11 | 64 | -5°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。